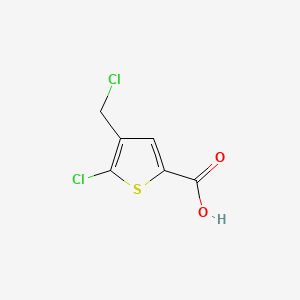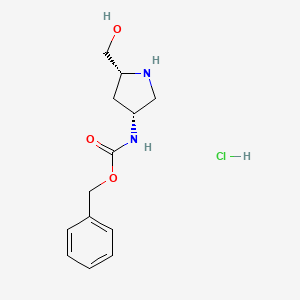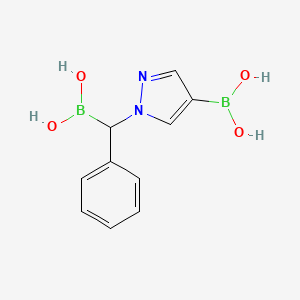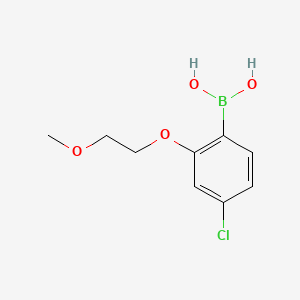
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BClO4 . It is a compound that contains boron, chlorine, carbon, hydrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular weight of (4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid is approximately 216.43 g/mol . The exact mass and monoisotopic mass are 216.0360667 g/mol .
Chemical Reactions Analysis
Boronic acids, such as (4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid, have been used in various chemical reactions . For instance, they have been used in the Suzuki reaction , a type of cross-coupling reaction. They have also been used in the synthesis of borinic acid derivatives .
Physical And Chemical Properties Analysis
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid has two hydrogen bond donors and four hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 58.9 Ų . The complexity of the compound is 169 .
Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including “(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the manipulation of proteins and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them useful in the field of biochemistry and chemical biology .
Separation Technologies
Boronic acids are also used in separation technologies . This is due to their ability to form reversible covalent complexes with cis-diols, which are commonly found in many biological molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . For example, they have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . This is due to their ability to form reversible covalent complexes with cis-diols, which are commonly found in many biological molecules .
Catalysis
Phenylboronic acid, a similar compound to “(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid”, has been used as a reagent for various catalytic reactions . These include Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions .
Material Chemistry
Boronic acid-based compounds have found numerous applications in material chemistry . For instance, they have been used in the synthesis of a multistimuli-responsive hydrogel with potent antitumor activity .
Propriétés
IUPAC Name |
[4-chloro-2-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYQTKHBUWZDKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681699 |
Source


|
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-(2-methoxyethoxy)phenyl)boronic acid | |
CAS RN |
1256354-97-8 |
Source


|
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

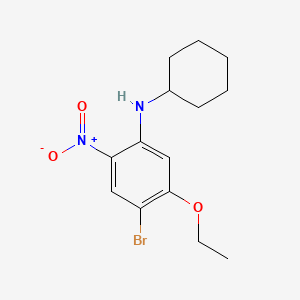
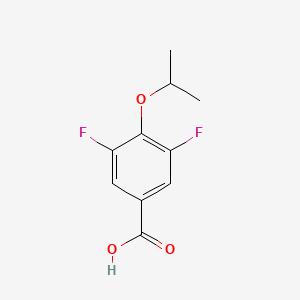

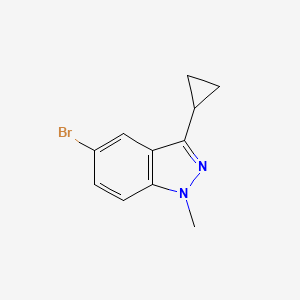



![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)
